molecular formula C19H20N4O4S B2644354 Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 2308052-92-6

Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2644354
CAS No.: 2308052-92-6
M. Wt: 400.45
InChI Key: RMQZTFGBKFIIOU-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate typically involves multiple steps:

    Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized via a Mannich reaction involving an aldehyde, an amine, and a ketone.

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzo[d]oxazole and pyrrolidine derivatives with the thiazole carboxylate under appropriate conditions, often using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixtures (HNO3/H2SO4) or halogenating agents (Br2, Cl2) in the presence of catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole and thiazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole Derivatives: Compounds like benzo[d]oxazole-2-thiol, which have similar structural features and biological activities.

    Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid, known for their antimicrobial properties.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid, which are used in peptide synthesis.

Uniqueness

Ethyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)-4-methylthiazole-5-carboxylate is unique due to the combination of three different heterocyclic rings in a single molecule

Properties

IUPAC Name

ethyl 2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-3-26-17(25)15-11(2)20-18(28-15)22-16(24)13-8-6-10-23(13)19-21-12-7-4-5-9-14(12)27-19/h4-5,7,9,13H,3,6,8,10H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQZTFGBKFIIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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